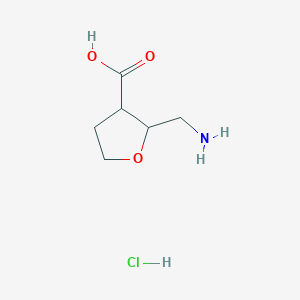

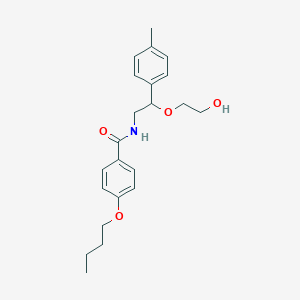

![molecular formula C16H13N3O3S B2735011 ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 477847-86-2](/img/structure/B2735011.png)

ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate, also known as “ETCB”, is a chemical compound with a variety of applications in scientific research. It is a white powder with a molecular weight of 466.53 g/mol. ETCB is a derivative of 1H-1,2,3-triazole, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. It is a highly versatile compound that can be used in a variety of lab experiments.

Scientific Research Applications

Alkoxycarbonylation of Alkenes

Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is relevant in the field of alkoxycarbonylation of alkenes. A study demonstrates the use of a palladium catalyst system, which shows high activity and selectivity in the functionalization of ethylene, a process relevant for the chemical industry and research laboratories (Dong et al., 2017).

Synthesis of Novel Compounds

This compound plays a role in the synthesis of various novel compounds. For instance, a study highlights its use in the synthesis of N-Carbethoxy-N'-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, showcasing its potential in creating new chemical entities with specific properties (Dolzhenko et al., 2010).

Development of Catalytic Systems

The compound's utility extends to the development of efficient catalytic systems. Research includes its application in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating its versatility in creating diverse chemical structures (Mohamed, 2021).

Polymerization Processes

The compound also finds application in polymerization processes. A study utilizing zirconium complexes containing derivatives of this compound demonstrates its effectiveness in the polymerization of ethylene, leading to polyethylene with controlled molecular weight distribution (Lee & Kim, 2012).

Synthesis of Photophysical Compounds

It contributes to the synthesis of compounds with notable photophysical properties. Research on the photochemical reactions of related thiazole derivatives leads to the creation of compounds with specific fluorescence and singlet-oxygen sensitization properties, useful in various scientific applications (Amati et al., 2010).

Solar Cell Development

This compound is instrumental in the development of solar cells. A study using a related derivative in ternary blend polymer solar cells demonstrates its role in improving the power conversion efficiency, highlighting its potential in renewable energy technologies (Cheng, Li, & Zhan, 2014).

properties

IUPAC Name |

ethyl 4-[4-(thiophene-2-carbonyl)triazol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-7-12(8-6-11)19-10-13(17-18-19)15(20)14-4-3-9-23-14/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGNIPZIWYUIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

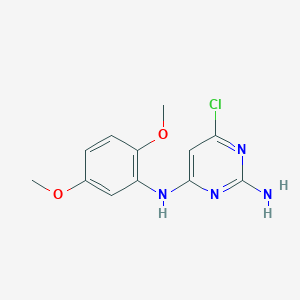

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)

![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)

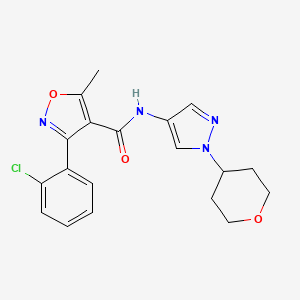

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)

![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)

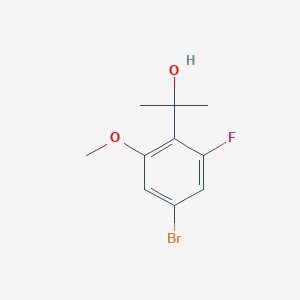

![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)